molecular formula C10H12N2O3 B2380113 1-(2-Furoyl)piperidin-4-one oxime CAS No. 923232-91-1

1-(2-Furoyl)piperidin-4-one oxime

Cat. No. B2380113
CAS RN: 923232-91-1
M. Wt: 208.217
InChI Key: GLQFXTZMGLKXKA-UHFFFAOYSA-N
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Description

“1-(2-Furoyl)piperidin-4-one oxime” is a chemical compound . It has a molecular formula of C10H12N2O3 .


Synthesis Analysis

Piperidone analogs, including “1-(2-Furoyl)piperidin-4-one oxime”, are synthesized through a series of reactions. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . An α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation has been used in the synthesis of valuable piperidin-4-one derivatives .


Molecular Structure Analysis

The molecular structure of “1-(2-Furoyl)piperidin-4-one oxime” has been investigated using various techniques such as nuclear magnetic resonance spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-Furoyl)piperidin-4-one oxime” have been studied. For instance, an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation has been used in the synthesis of valuable piperidin-4-one derivatives .

Scientific Research Applications

Proteomics Research

“1-(2-Furoyl)piperidin-4-one oxime” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.

Anticancer Therapeutics

Oximes, including “1-(2-Furoyl)piperidin-4-one oxime”, have shown potential as anticancer therapeutics . They have been reported to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in cell growth and proliferation, and their inhibition can lead to the suppression of cancer cell growth.

Anti-Inflammatory Agents

Oximes have also been studied for their anti-inflammatory potential . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 . These enzymes are involved in the inflammatory response, and their inhibition can help reduce inflammation.

Kinase Inhibitors

Many oximes, including “1-(2-Furoyl)piperidin-4-one oxime”, are kinase inhibitors . They have been shown to inhibit kinases such as glycogen synthase kinase 3 α/β (GSK-3α/β), Aurora A, B-Raf, Chk1, death-associated protein-kinase-related 2 (DRAK2), phosphorylase kinase (PhK), serum and glucocorticoid-regulated kinase (SGK), and Janus tyrosine kinase (JAK) . Inhibition of these kinases can have various therapeutic effects, including anticancer and anti-inflammatory effects.

Generation of Nitric Oxide

Oximes, including “1-(2-Furoyl)piperidin-4-one oxime”, can generate nitric oxide . Nitric oxide is a signaling molecule that plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission.

Potential Treatment for Autoimmune Disorders

Oximes have been studied for their potential use in treating autoimmune disorders such as rheumatoid arthritis . They can inhibit JNKs, which play important roles in autoimmune inflammatory disorders .

properties

IUPAC Name

furan-2-yl-(4-hydroxyiminopiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(9-2-1-7-15-9)12-5-3-8(11-14)4-6-12/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQFXTZMGLKXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furoyl)piperidin-4-one oxime

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